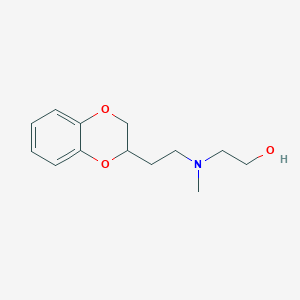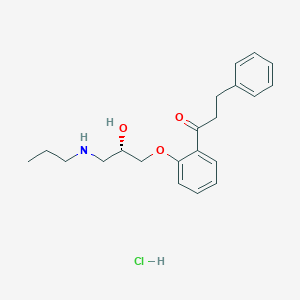
(S)-(-)-propafenone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-(-)-propafenone hydrochloride is a pharmaceutical compound that is used for the treatment of cardiac arrhythmias. It is a class Ic antiarrhythmic drug that blocks sodium channels and slows down the conduction of electrical impulses in the heart. The compound was first synthesized in the late 1960s and has since been extensively studied for its mechanism of action and potential applications in clinical settings.
Mécanisme D'action
The mechanism of action of (S)-(-)-propafenone hydrochloride involves the blocking of sodium channels in cardiac cells. By blocking these channels, the compound reduces the conduction of electrical impulses in the heart, leading to a slower heart rate and a more regular heartbeat. The compound also has some beta-blocking activity, which further contributes to its antiarrhythmic effects.
Effets Biochimiques Et Physiologiques
(S)-(-)-propafenone hydrochloride has been shown to have a number of biochemical and physiological effects in the body. It has been shown to increase the refractory period of cardiac cells, which helps to prevent the re-entry of electrical impulses that can lead to arrhythmias. The compound also has some negative inotropic effects, meaning that it reduces the force of contraction of the heart muscle. This can be beneficial in certain types of arrhythmias where the heart muscle is overactive.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (S)-(-)-propafenone hydrochloride in lab experiments is that it is a well-characterized compound with a known mechanism of action. This makes it a useful tool for studying the effects of sodium channel blockers on cardiac cells. However, one limitation of using the compound is that it can be difficult to obtain in pure form, and it may be expensive compared to other sodium channel blockers.
Orientations Futures
There are a number of future directions for research on (S)-(-)-propafenone hydrochloride. One area of interest is in developing more selective sodium channel blockers that can target specific subtypes of sodium channels. This could lead to more effective and safer antiarrhythmic drugs. Another area of research is in exploring the potential use of (S)-(-)-propafenone hydrochloride in the treatment of other conditions such as migraine headaches and neuropathic pain. Finally, there is a need for more research on the long-term safety and efficacy of the compound in clinical settings.
Méthodes De Synthèse
The synthesis of (S)-(-)-propafenone hydrochloride involves the reaction of 3-(2-oxopropyl) indole with 2-chloro-N-(2-propyl)-propanamide in the presence of a base such as potassium carbonate. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt of (S)-(-)-propafenone. The synthesis process is relatively straightforward and can be carried out on a large scale for commercial production.
Applications De Recherche Scientifique
(S)-(-)-propafenone hydrochloride has been extensively studied for its potential applications in the treatment of cardiac arrhythmias. It has been shown to be effective in controlling atrial fibrillation and other types of arrhythmias. The compound has also been studied for its potential use in the treatment of other conditions such as migraine headaches and neuropathic pain.
Propriétés
Numéro CAS |
107381-36-2 |
|---|---|
Nom du produit |
(S)-(-)-propafenone hydrochloride |
Formule moléculaire |
C21H28ClNO3 |
Poids moléculaire |
377.9 g/mol |
Nom IUPAC |
1-[2-[(2S)-2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C21H27NO3.ClH/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17;/h3-11,18,22-23H,2,12-16H2,1H3;1H/t18-;/m0./s1 |
Clé InChI |
XWIHRGFIPXWGEF-FERBBOLQSA-N |
SMILES isomérique |
CCCNC[C@@H](COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl |
SMILES |
CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl |
SMILES canonique |
CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




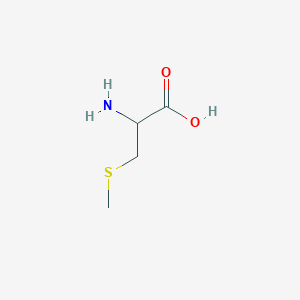
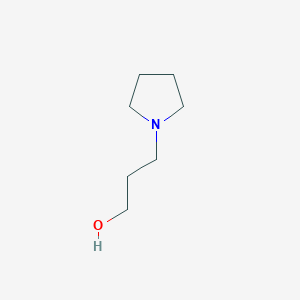
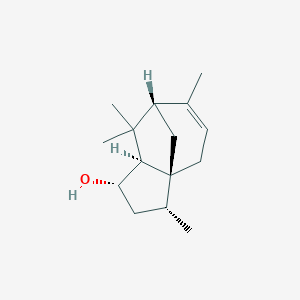
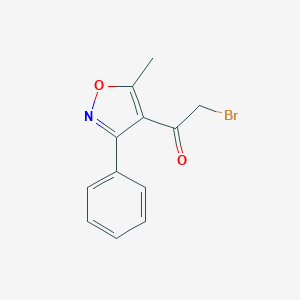
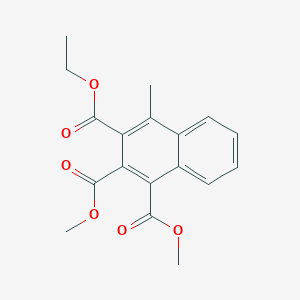
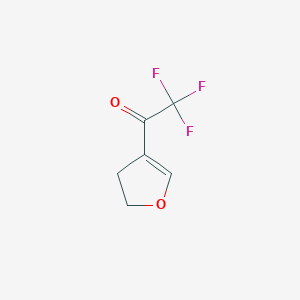
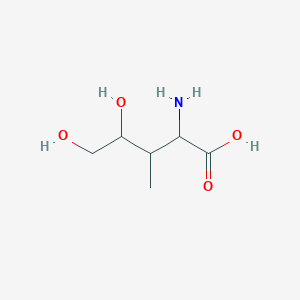
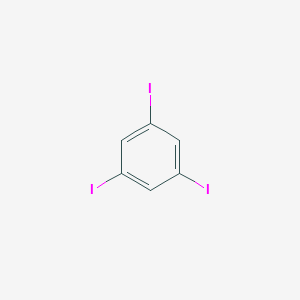
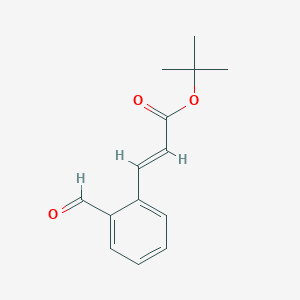
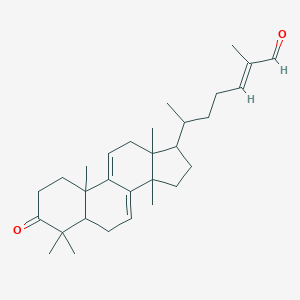
![(2s,5r)-7-Oxo-1-azabicyclo[3.2.0]hept-3-ene-2-carboxylic acid](/img/structure/B10650.png)
![4,5,8-Trimethyloctahydro-2H-pyrazino[2,3-B][1,4]oxazine](/img/structure/B10651.png)
